molecular formula C26H28ClN5 B15109784 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15109784
M. Wt: 446.0 g/mol
InChI Key: FNJADVIXSAMBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a phenyl group at position 3, and a 3-chlorophenyl-substituted piperazine moiety at position 5. The tert-butyl group enhances metabolic stability, while the 3-chlorophenylpiperazine moiety may influence receptor binding affinity, particularly for serotonin or dopamine receptors, based on structural analogs .

Properties

Molecular Formula

C26H28ClN5

Molecular Weight

446.0 g/mol

IUPAC Name

5-tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H28ClN5/c1-26(2,3)23-17-24(31-14-12-30(13-15-31)21-11-7-10-20(27)16-21)32-25(29-23)22(18-28-32)19-8-5-4-6-9-19/h4-11,16-18H,12-15H2,1-3H3

InChI Key

FNJADVIXSAMBQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazole with 1,3-Biselectrophilic Reagents

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 3-aminopyrazole derivatives and 1,3-biselectrophilic reagents. For the target compound, 5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as the foundational scaffold.

  • Key Reagents :

    • 3-Amino-5-tert-butylpyrazole : Synthesized via cyclization of tert-butyl acetoacetate with hydrazine derivatives.
    • 1,3-Biselectrophilic Component : β-Ketoesters or β-diketones bearing a phenyl group at the α-position facilitate the introduction of the 3-phenyl substituent.
  • Reaction Conditions :

    • Solvent : Ethanol or acetic acid under reflux.
    • Catalyst : Phosphorus oxychloride (POCl₃) enhances electrophilicity by activating carbonyl groups.
    • Yield : 70–85% after recrystallization from ethanol/water mixtures.

Example Protocol :

  • Combine 3-amino-5-tert-butylpyrazole (1.0 equiv) and phenyl-substituted β-ketoester (1.2 equiv) in acetic acid.
  • Reflux for 6–8 hours.
  • Quench with ice water and neutralize with ammonium hydroxide.
  • Filter and recrystallize to obtain the core structure.

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

Recent advances employ multicomponent reactions to streamline the synthesis. For example, a Mannich-type reaction between 3-aminopyrazole, tert-butyl acetoacetate, and an aldehyde derivative forms the pyrazolo[1,5-a]pyrimidine core in situ, followed by direct functionalization with piperazine.

  • Advantages : Reduced reaction steps and higher atom economy.
  • Challenges : Lower yields (50–60%) due to competing side reactions.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative for introducing the piperazine group.

  • Conditions :
    • Catalyst : Pd(OAc)₂/Xantphos.
    • Base : Cs₂CO₃.
    • Solvent : Toluene at 110°C.

Yield : Comparable to SNAr (65–70%) but requires stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 2.70–3.20 (m, 8H, piperazine), 6.80–7.50 (m, 9H, aromatic protons).
  • MS (ESI+) : m/z 491.2 [M+H]⁺.

Crystallographic Validation

Single-crystal X-ray diffraction of analogs confirms the planar pyrazolo[1,5-a]pyrimidine core and equatorial orientation of the piperazine substituent.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Acetone : DMF provides higher yields due to superior solubility of intermediates.
  • Reaction Time : Prolonged heating (>24 hours) leads to decomposition, necessitating careful monitoring.

Purification Strategies

  • Column Chromatography : Essential for removing unreacted piperazine and regioisomers.
  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity product.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantage
SNAr 60–75 >95 Scalability
Multicomponent 50–60 85–90 Step economy
Buchwald-Hartwig 65–70 >95 Tolerance to steric hindrance

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogenated intermediates, nucleophiles, and electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives vary primarily in substituents at positions 3, 5, and 6. Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Target Compound : 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine 5: tert-butyl; 3: phenyl; 7: 3-Cl-Ph-piperazine ~460 (estimated) Enhanced metabolic stability; potential CNS activity
5-Tert-butyl-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine 7: morpholine 336.4 Reduced steric bulk; improved solubility (0.2 µg/mL water solubility)
5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine 3: 4-Cl-phenyl; 7: allyl-piperazine ~475 (estimated) Increased lipophilicity; potential for covalent binding
tert-Butyl 4-(5-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8eaa) 7: piperidine-Boc; 5: 2-Cl-phenyl 533.15 Bulky Boc group; reduced cell permeability
3-Phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (18) 7: phenylpiperazine ~385 (estimated) Moderate M. tuberculosis activity (SI >10); high cytotoxicity

Key Observations :

  • Position 7 Modifications : The 3-chlorophenylpiperazine group in the target compound may confer higher receptor selectivity compared to morpholine () or unsubstituted piperazine analogs ().
  • Position 5 Substituents : The tert-butyl group improves metabolic stability compared to smaller alkyl or hydrogen substituents .
Physicochemical Properties
  • Solubility : Morpholine-substituted analogs (e.g., ) exhibit higher aqueous solubility (0.2 µg/mL) due to the polar oxygen atom, whereas the target compound’s 3-chlorophenylpiperazine group may reduce solubility.
  • Molecular Weight and Lipophilicity : The target compound (MW ~460) falls within the acceptable range for CNS drugs (<500), but its ClogP (estimated >4) may limit bioavailability compared to less lipophilic analogs like 8eaa (MW 533.15, ClogP ~3.5) .

Q & A

Q. What are the key considerations for synthesizing 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:
  • Piperazine Functionalization : Coupling 3-chlorophenylpiperazine to the pyrazolo[1,5-a]pyrimidine core via nucleophilic substitution under reflux in anhydrous solvents (e.g., THF or DMF) .
  • Tert-butyl Introduction : Alkylation or tert-butyl group incorporation via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, requiring strict temperature control (80–120°C) and inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituent integration (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₈ClN₆: 459.20) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What are common impurities formed during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproducts : Incomplete piperazine coupling (e.g., mono-substituted intermediates) or tert-butyl deprotection under acidic conditions.
  • Mitigation : Optimize reaction time (monitored by TLC) and use scavengers (e.g., molecular sieves for moisture-sensitive steps) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target receptors (e.g., dopamine D2/D3) by modifying the 3-chlorophenyl or tert-butyl groups .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to optimize regioselectivity in electrophilic substitutions .

Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Piperazine Substitution : React the 7-chloro intermediate with 4-(3-chlorophenyl)piperazine in DMF at 100°C for 12 hours .
  • Alternative Groups : Introduce sulfonamides or carboxamides via Mitsunobu or Ullmann coupling, requiring CuI/ligand catalysts .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer :
  • Meta-Analysis : Compare bioassay results (e.g., IC₅₀ values) across studies, noting variables like cell lines (HEK-293 vs. CHO) or assay protocols (radioligand vs. fluorescence) .
  • Synthetic Replication : Re-prepare disputed derivatives with controlled stereochemistry (e.g., chiral HPLC) to confirm activity trends .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodological Answer :
  • Receptor Binding : Radioligand displacement assays (³H-spiperone for dopamine receptors) with membrane preparations from transfected cells .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2) using 10–100 µM concentrations, normalized to vehicle controls .

Q. How does X-ray crystallography resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :
  • Crystal Growth : Diffuse vaporization (diethyl ether into DCM solution) yields single crystals for analysis .
  • Data Interpretation : Refinement with SHELX reveals bond angles (e.g., piperazine chair conformation) and intermolecular interactions (e.g., Cl···π stacking) .

Q. What solvent systems optimize regioselectivity in substitution reactions?

  • Methodological Answer :
  • Polar Aprotic Solvents : DMF enhances nucleophilicity of piperazine in SNAr reactions .
  • Additives : KI or Cs₂CO₃ promotes halide displacement in tert-butyl group installation .

Q. How can researchers predict and control regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer :
  • Directing Groups : The pyrazolo[1,5-a]pyrimidine core’s electron-deficient C7 position favors nucleophilic attack, while tert-butyl groups sterically hinder C3 substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.